7-Hydroxy Coumarin-13C3

Description

Properties

IUPAC Name |

7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-QIOHBQFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)O[13C]2=C1C=C[13C](=[13CH]2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Isotopic Labeling in Coumarin Research

An In-Depth Technical Guide to 7-Hydroxycoumarin-13C3: Structure, Properties, and Applications

7-Hydroxycoumarin, widely known as Umbelliferone, is a naturally occurring fluorescent compound from the coumarin family, recognized for its diverse biological and photophysical properties.[1][2] While the parent compound is a subject of extensive research in medicine and material science, the introduction of stable isotopes into its molecular framework elevates its utility to a new level, particularly for quantitative and mechanistic studies.[3][4] This guide focuses on 7-Hydroxycoumarin-13C3, a stable isotope-labeled (SIL) variant where three carbon atoms have been replaced with the heavier ¹³C isotope.

As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on 7-Hydroxycoumarin-13C3. The incorporation of ¹³C atoms renders the molecule chemically identical to its unlabeled counterpart but physically distinguishable by mass. This subtle yet critical difference makes it an indispensable tool, primarily as an internal standard in mass spectrometry-based bioanalysis and as a tracer in metabolic studies.[5][6] This guide will elucidate its core chemical properties, structure, and provide a field-proven protocol for its primary application.

Molecular Structure and Identification

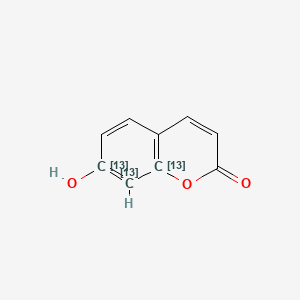

The foundational structure of 7-Hydroxycoumarin-13C3 is the benzopyran-2-one core, characteristic of all coumarins.[2][7] The ¹³C isotopes are strategically placed within the molecule, typically on the coumarin ring system. The exact positions can vary by synthesis, but a common labeling pattern involves carbons in the core scaffold.[8]

Caption: Chemical structure of 7-Hydroxycoumarin with three ¹³C labels.

Table 1: Chemical Identifiers for 7-Hydroxycoumarin-13C3

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 7-hydroxychromen-2-one (with ¹³C labels) | [8] |

| Synonyms | Umbelliferone-¹³C₃ | [8] |

| CAS Number | 1189958-16-4 (example, may vary) | [8] |

| Molecular Formula | C₆[¹³C]₃H₆O₃ | [8] |

| InChI | InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i5+1,7+1,8+1 | [8] |

| InChIKey | ORHBXUUXSCNDEV-QIOHBQFSSA-N | [8] |

| Canonical SMILES | C1=CC(=O)O[13C]2=C1C=CO |[8] |

Physicochemical Properties

The physicochemical properties of 7-Hydroxycoumarin-13C3 are nearly identical to the unlabeled compound, with the exception of its mass-related characteristics.[8] This similarity is fundamental to its role as an internal standard, ensuring it co-elutes chromatographically and exhibits the same ionization efficiency as the analyte of interest.

Table 2: Core Physicochemical Properties | Property | Value | Notes | Source | | :--- | :--- | :--- | :--- | | Molecular Weight | 165.12 g/mol | Increased by ~3 Da compared to the unlabeled compound (162.14 g/mol ). |[8] | | Exact Mass | 165.04175856 Da | Crucial for high-resolution mass spectrometry. |[8] | | Appearance | Yellowish-white crystalline solid | Inherited from unlabeled Umbelliferone. |[1] | | Melting Point | ~230 °C (decomposes) | Expected to be very similar to the unlabeled compound. |[1][9] | | Solubility | Soluble in DMSO, ethanol, methanol, acetone. Slightly soluble in hot water. |[10][11][12] | | pKa | ~7.7 | The acidity of the phenolic hydroxyl group. |[1] | | XLogP3 | 1.6 | A measure of lipophilicity. |[8] |

Spectroscopic Profile: The Basis of Detection and Quantification

The analytical utility of 7-Hydroxycoumarin-13C3 is defined by its spectroscopic characteristics, which allow it to be distinguished from its unlabeled analog while sharing key spectral features.

Mass Spectrometry (MS)

In MS, the +3 Da mass shift is the key identifier. When used as an internal standard for quantitative analysis (e.g., LC-MS/MS), a specific parent ion → fragment ion transition is monitored for both the analyte (unlabeled) and the standard (labeled). For example, if the unlabeled compound has a transition of m/z 163 → 135, the labeled standard would be monitored at m/z 166 → 138 (assuming the label is on the fragmented portion). This mass difference provides unambiguous quantification, correcting for variations in sample preparation and instrument response.[3][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the ¹H NMR spectrum of 7-Hydroxycoumarin-13C3 is virtually identical to that of the unlabeled compound, the ¹³C NMR spectrum is dramatically different.[14] The signals corresponding to the ¹³C-labeled carbon atoms will be significantly enhanced due to the high isotopic abundance (near 100%) at these positions, compared to the natural 1.1% abundance of ¹³C.[6] This makes ¹³C NMR a powerful tool for confirming the positions of the isotopic labels.

Infrared (IR) and UV-Visible Spectroscopy

The isotopic substitution of ¹²C with ¹³C has a negligible effect on the vibrational modes of the molecule and its electronic transitions.[15] Therefore, the IR, UV-Visible, and fluorescence spectra of 7-Hydroxycoumarin-13C3 are considered identical to those of unlabeled 7-Hydroxycoumarin.[16][17]

-

Key IR Peaks: Expect characteristic absorptions for O-H stretching (~3500-3700 cm⁻¹), C-H stretching on the benzene ring (~3000-3150 cm⁻¹), and a strong lactone C=O stretching (~1750-1400 cm⁻¹).[15]

-

UV-Vis Absorption: Strong absorption maxima are observed around 325 nm.[1][10]

-

Fluorescence: It exhibits a characteristic blue fluorescence in both UV and visible light, with an emission maximum around 460 nm.[1][18][19] This property also allows it to be used as a pH indicator, as the fluorescence changes with the deprotonation of the hydroxyl group.[1][10]

Core Application: The Gold Standard for Quantification

The premier application of 7-Hydroxycoumarin-13C3 is as an internal standard (IS) for the accurate quantification of unlabeled 7-Hydroxycoumarin in complex matrices such as plasma, urine, or tissue homogenates.[3][4] This technique, known as stable isotope dilution analysis, is the gold standard in bioanalytical mass spectrometry.

The Rationale:

-

Co-elution: The SIL-IS is added to a sample at a known concentration at the very beginning of the sample preparation process. Because its physicochemical properties are nearly identical to the analyte, it behaves the same way during extraction, concentration, and chromatographic separation.[3]

-

Correction for Variability: Any loss of analyte during sample processing will be mirrored by a proportional loss of the IS. Similarly, any variation in ionization efficiency in the mass spectrometer's source (ion suppression or enhancement) will affect both the analyte and the IS equally.[20]

-

Accurate Quantification: The final quantification is based on the ratio of the analyte's MS signal to the IS's MS signal. This ratio remains constant regardless of sample loss or matrix effects, leading to highly accurate and precise results.

Experimental Protocol: Quantification of 7-Hydroxycoumarin in Human Plasma via LC-MS/MS

This protocol outlines a validated methodology for using 7-Hydroxycoumarin-13C3 as an internal standard.

Objective: To determine the concentration of 7-Hydroxycoumarin in human plasma samples.

Materials:

-

Human plasma (K₂EDTA)

-

7-Hydroxycoumarin analytical standard

-

7-Hydroxycoumarin-13C3 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve 7-Hydroxycoumarin in methanol.

-

IS Stock (1 mg/mL): Dissolve 7-Hydroxycoumarin-13C3 in methanol.

-

Analyte Working Solutions: Serially dilute the analyte stock with 50:50 ACN:Water to prepare calibration standards (e.g., 1 to 1000 ng/mL).

-

IS Working Solution (50 ng/mL): Dilute the IS stock with 50:50 ACN:Water. This concentration is chosen to yield a robust signal without being excessively high compared to the expected analyte concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

Rationale: This step removes large proteins from the plasma that would otherwise clog the LC column and interfere with ionization.

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS Working Solution (50 ng/mL). Vortex briefly.

-

Add 200 µL of cold ACN containing 0.1% FA. The acid helps to ensure complete protein crashing.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Rationale: Chromatographic separation resolves the analyte from other matrix components, while tandem mass spectrometry provides selective and sensitive detection.

-

LC System: Standard reverse-phase HPLC/UHPLC system.

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% FA

-

Mobile Phase B: ACN + 0.1% FA

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute the analyte.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive or negative ion mode.

-

MS/MS Transitions (Example):

-

7-Hydroxycoumarin: Q1: 163.0 m/z → Q3: 135.0 m/z

-

7-Hydroxycoumarin-13C3: Q1: 166.0 m/z → Q3: 138.0 m/z

-

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the analyte and the IS transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.

-

Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.

-

Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the regression line.

-

Caption: Workflow for quantifying 7-Hydroxycoumarin using a ¹³C₃-labeled internal standard.

Conclusion

7-Hydroxycoumarin-13C3 represents more than just a labeled molecule; it is a precision tool that enables researchers to achieve the highest levels of accuracy and confidence in quantitative bioanalysis. By leveraging the principles of stable isotope dilution, it effectively mitigates the common challenges of matrix effects and sample preparation variability that can compromise data quality. Its chemical and spectroscopic properties, being nearly identical to the endogenous compound, make it the ideal internal standard for LC-MS applications and a reliable tracer for metabolic fate studies. Understanding the technical nuances of its structure and application, as detailed in this guide, is paramount for any scientist seeking to perform robust and reproducible quantification of 7-Hydroxycoumarin in a research or drug development setting.

References

-

Alfa Chemistry. (n.d.). 13C Labeled Compounds. Isotope Science. Retrieved from Alfa Chemistry.[5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57369215, 7-Hydroxy Coumarin-13C3. Retrieved from [Link]8]

-

Gao, H., & Li, W. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1537-1554.[3][4]

-

MedChemExpress. (n.d.). Umbelliferone (7-Hydroxycoumarin). Retrieved from MedChemExpress.[21]

-

Human Metabolome Database. (2012). Showing metabocard for Umbelliferone (HMDB0029865). Retrieved from [Link]2]

-

FooDB. (2010). Showing Compound Umbelliferone (FDB001094). Retrieved from [Link]7]

-

Cayman Chemical. (n.d.). Umbelliferone (7-hydroxy Coumarin, NSC 19790, CAS Number: 93-35-6). Retrieved from Cayman Chemical.[10]

-

MyBioSource. (n.d.). This compound biochemical. Retrieved from MyBioSource.[11]

-

Aneeva Chemicals Pvt. Ltd. (2025). Insights into 7-Hydroxycoumarin: Applications and Advantages. Retrieved from Aneeva Chemicals.[18][19]

-

Eng, H., et al. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology, 25(4), 779-792.[20]

-

ResearchGate. (n.d.). Table NMR Spectroscopic Data. Retrieved from ResearchGate.[14]

-

Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 639.[6]

-

ResearchGate. (2020). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin? Retrieved from [Link]12]

-

Li, G., et al. (2016). [The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory]. Guang Pu Xue Yu Guang Pu Fen Xi, 36(2), 378-383.[15][16][17]

-

Cheméo. (n.d.). Chemical Properties of 7-Hydroxycoumarin (CAS 93-35-6). Retrieved from [Link]]

-

Avendaño-Vásquez, M., et al. (2016). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. Molecules, 21(10), 1332.[13]

-

National Institute of Standards and Technology. (n.d.). 7-Hydroxycoumarin. NIST Chemistry WebBook. Retrieved from [Link]]

-

SpectraBase. (n.d.). 7-Hydroxycoumarin - Optional[13C NMR]. Retrieved from [Link]]

-

Agilent Technologies. (n.d.). Data Acquisition and Analysis of 7-ethoxycoumarin and its Metabolites Using TurboDDS Software in the Agilent 500 Ion Trap LC/MS. Application Note.[22]

Sources

- 1. Umbelliferone - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Umbelliferone (HMDB0029865) [hmdb.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound Umbelliferone (FDB001094) - FooDB [foodb.ca]

- 8. This compound | C9H6O3 | CID 57369215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. caymanchem.com [caymanchem.com]

- 11. mybiosource.com [mybiosource.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. [The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Researching | The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory [researching.cn]

- 18. nbinno.com [nbinno.com]

- 19. aneeva.co.in [aneeva.co.in]

- 20. pubs.acs.org [pubs.acs.org]

- 21. medchemexpress.com [medchemexpress.com]

- 22. agilent.com [agilent.com]

A-Z Guide to 7-Hydroxy Coumarin-13C3 in Biochemical Assays: From High-Throughput Screening to Quantitative Bioanalysis

Abstract

This technical guide provides an in-depth exploration of 7-Hydroxy Coumarin-13C3, a critical tool for researchers in biochemistry and drug development. We will dissect its dual-purpose utility, beginning with the foundational principles of its unlabeled analogue, 7-Hydroxycoumarin (also known as umbelliferone), as a fluorogenic probe for enzyme kinetics. The guide will then transition to the core application of the ¹³C₃ stable isotope-labeled (SIL) variant as a gold-standard internal standard for highly accurate and precise quantification in mass spectrometry-based assays. We will detail not just the "how" but the crucial "why" behind experimental choices, providing field-tested protocols for UDP-glucuronosyltransferase (UGT) activity assays and metabolic stability assessments in human liver microsomes. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to confidently deploy this versatile molecule in their workflows.

Section 1: The Foundational Chemistry: Why 7-Hydroxycoumarin?

7-Hydroxycoumarin is a naturally occurring compound recognized for its distinct blue fluorescence under UV light.[1] This intrinsic property is the bedrock of its utility in biochemical assays. In its native state, it is highly fluorescent, but when its 7-hydroxyl group is chemically modified—for instance, by enzymatic conjugation to a glucuronic acid moiety—its fluorescence is significantly diminished or altered.[2] This "on/off" or spectral shift characteristic is ingeniously exploited in enzyme activity assays.

The introduction of three ¹³C atoms into the coumarin backbone to create this compound does not alter its chemical or fluorescent properties. However, it increases its mass by three daltons, making it readily distinguishable from its unlabeled counterpart by a mass spectrometer.[3] This seemingly simple modification is the key to its power in quantitative bioanalysis.

The Superiority of ¹³C Labeling

Stable isotope-labeled internal standards (SIL-IS) are essential for correcting analytical variability in mass spectrometry.[4] While deuterium (²H) is a common isotope used for labeling, it has known drawbacks, including the potential for hydrogen-deuterium exchange in solution and chromatographic shifts relative to the unlabeled analyte.[5] Carbon-13 (¹³C) labels are covalently incorporated into the core carbon skeleton of the molecule, making them chemically stable and not susceptible to exchange.[5][6] This ensures that the SIL-IS co-elutes perfectly with the analyte and experiences identical ionization and matrix effects, leading to the most accurate and reproducible quantification.[3][6] A mass difference of three or more units is generally preferred to prevent spectral overlap, making the ¹³C₃ variant ideal.[3]

Section 2: Application in Enzyme Activity Assays

7-Hydroxycoumarin (7-HC) is a widely used probe substrate for Phase II drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[7][8] UGTs are a critical family of enzymes that detoxify drugs and other foreign compounds by conjugating them with glucuronic acid, increasing their water solubility and facilitating their excretion.[9]

The assay principle is based on monitoring the formation of the 7-hydroxycoumarin glucuronide (7-HCG) metabolite.[7] The unlabeled 7-HC is used as the substrate, and its consumption or the formation of the metabolite is measured over time. While this can be done using fluorescence (by measuring the decrease in 7-HC's signal), the most precise method involves LC-MS/MS to directly quantify the 7-HCG product. This is where this compound becomes indispensable. Although the labeled compound is not the substrate, it is used as the internal standard for the product being quantified (7-hydroxycoumarin itself, if measuring its depletion) or, more commonly, a labeled version of the metabolite (e.g., 7-HCG-13C3) would be used to quantify the metabolite. For the purpose of this guide, we will focus on using this compound as the internal standard for quantifying the depletion of the 7-HC substrate in a metabolic stability assay.

Workflow for UGT Activity Profiling

The following workflow describes a typical experiment to determine which UGT isoforms are responsible for the metabolism of a test compound, using 7-HC as a positive control substrate.

Caption: High-level workflow for a UGT enzyme activity assay.

Detailed Protocol: UGT Metabolic Stability of 7-Hydroxycoumarin

This protocol provides a self-validating system for determining the rate of 7-HC metabolism by pooled human liver microsomes (HLM).

Materials:

-

7-Hydroxycoumarin (7-HC)

-

This compound (7-HC-¹³C₃)

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid), trisodium salt

-

Magnesium Chloride (MgCl₂)

-

Alamethicin

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Methodology:

-

Reagent Preparation:

-

7-HC Stock (10 mM): Dissolve 1.62 mg of 7-HC in 1 mL of DMSO.

-

7-HC-¹³C₃ Internal Standard (IS) Stock (1 mM): Dissolve 1.65 mg of 7-HC-¹³C₃ in 1 mL of DMSO.

-

IS Working Solution (200 nM): Prepare a working solution of the IS in ice-cold ACN. This will be the "Stop Solution".

-

HLM Suspension (1 mg/mL): Dilute HLM stock in 100 mM phosphate buffer.

-

Cofactor Mix: Prepare a solution containing UDPGA (4 mM) and MgCl₂ (10 mM) in phosphate buffer.

-

-

Reaction Setup (96-well plate):

-

Causality: The pore-forming agent alamethicin is included to disrupt the microsomal membrane, ensuring the UGT enzyme's active site has full access to the UDPGA cofactor.[10]

-

To each well, add 50 µL of HLM suspension (0.5 mg/mL final protein concentration).

-

Add alamethicin to a final concentration of 25 µg/mg protein and pre-incubate for 15 minutes on ice.

-

Pre-warm the plate at 37°C for 5 minutes.

-

Prepare "No Cofactor" control wells containing HLM but substitute the Cofactor Mix with buffer. This validates that metabolism is cofactor-dependent.

-

-

Initiation and Time Points:

-

Initiate the reaction by adding 50 µL of a 2 µM 7-HC solution (prepared in buffer from the stock) to each well. The final substrate concentration is 1 µM.

-

Incubate the plate at 37°C with shaking.[11]

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 200 µL of the ice-cold ACN Stop Solution (containing 7-HC-¹³C₃).[10] The 0-minute time point is crucial as it represents 100% of the initial substrate.

-

-

Sample Processing & Analysis:

-

After the final time point, seal the plate and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.[12]

-

Carefully transfer the supernatant to a new 96-well plate.

-

Analyze the samples by LC-MS/MS. Monitor the mass transitions for both the analyte (7-HC) and the internal standard (7-HC-¹³C₃).

-

Section 3: The Gold Standard Internal Standard for LC-MS/MS

The primary and most powerful use of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis.[3] In drug development, metabolic stability assays are fundamental for predicting a drug candidate's in vivo clearance.[13] These assays measure the rate at which a compound is metabolized by enzymes, typically in liver microsomes or hepatocytes.[10]

By spiking 7-HC-¹³C₃ into every sample at a known concentration during the quenching step, any variability during sample processing (e.g., pipetting errors, evaporation) or analysis (e.g., matrix effects, ionization suppression) is nullified.[6] The mass spectrometer measures the peak area ratio of the analyte to the SIL-IS. Since both compounds are affected identically by these sources of error, their ratio remains constant, leading to highly accurate and precise data.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Data Presentation: Mass Spectrometric Properties

The key to a successful LC-MS/MS assay is the selection of specific mass transitions (parent ion -> fragment ion) for the analyte and the internal standard.

| Compound | Formula | Monoisotopic Mass (Da) | Parent Ion [M-H]⁻ (Q1) | Fragment Ion (Q3) |

| 7-Hydroxycoumarin | C₉H₆O₃ | 162.03 | m/z 161.0 | m/z 117.0 |

| 7-Hydroxy Coumarin-¹³C₃ | ¹³C₃C₆H₆O₃ | 165.04 | m/z 164.0 | m/z 120.0 |

Note: Ions are shown for negative ionization mode, which is highly effective for phenolic compounds like 7-HC.[14] The fragmentation typically involves the loss of CO₂ from the lactone ring.[14][15]

Data Analysis: Calculating Metabolic Clearance

-

Calculate Peak Area Ratios: For each time point, divide the peak area of 7-HC by the peak area of 7-HC-¹³C₃.

-

Normalize Data: Express the ratio at each time point as a percentage of the ratio at time zero.

-

Determine the Rate of Disappearance: Plot the natural logarithm (ln) of the "% Remaining" versus time. The slope of the resulting line is the elimination rate constant (k).

-

Causality: A linear plot confirms first-order kinetics, which is typical for enzyme-catalyzed reactions at substrate concentrations below the enzyme's saturation point (Km).

-

-

Calculate Half-Life (t₁/₂): t₁/₂ = 0.693 / k

-

Calculate Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (Incubation Volume / mg protein)

This CLᵢₙₜ value is a critical parameter used in early drug development to predict how quickly a drug will be cleared by the liver in vivo.[12]

Section 4: Conclusion

This compound represents more than just a labeled chemical; it is a precision tool that enables two of the most fundamental types of biochemical assays. Its unlabeled counterpart, 7-hydroxycoumarin, serves as a robust, fluorescent probe substrate for characterizing Phase II metabolic enzymes like UGTs.[7] The addition of a stable, non-exchangeable ¹³C₃ label transforms it into the ideal internal standard for mass spectrometry.[3][5] This dual utility allows for seamless integration into drug metabolism and pharmacokinetics (DMPK) workflows, from high-throughput enzyme screening to definitive quantitative bioanalysis. By understanding the principles behind its application and employing validated protocols, researchers can generate high-quality, reproducible data, accelerating the journey of drug discovery and development.

References

- Vertex AI Search. (n.d.). 7-Hydroxycoumarin: Properties, Applications, and Benefits.

- PubMed Central. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.

- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.

- MedChemExpress. (n.d.). Umbelliferone (7-Hydroxycoumarin) | Fluorescence Probe.

- ACS Publications. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.

- Bentham Science. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability.

- Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.

- Wikipedia. (n.d.). Umbelliferone.

- Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.

- PubMed. (2013). A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes.

- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.

- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.

- Journal of Chemical and Pharmaceutical Research. (2018). Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS.

- National Institutes of Health (NIH). (n.d.). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry.

- ResearchGate. (n.d.). (PDF) A high throughput assay for the glucuronidation of 7-hydroxy-4- trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes.

- MDPI. (n.d.). Development of Green-Assessed and Highly Sensitive Spectrophotometric Methods for Ultra-Low-Level Nitrite Determination Using Rhodanine and 7-Hydroxycoumarin in Environmental Samples.

- BioreclamationIVT. (n.d.). Characterization of 7-Hydroxycoumarin Glucuronidation by a Panel of Recombinant Human UGT Isozymes.

- Thermo Fisher Scientific. (n.d.). Protocol: UDP-glycosyltransferase BACULOSOMES Transferase Activity Assay.

- PubMed. (2014). Binding and molecular dynamics studies of 7-hydroxycoumarin derivatives with human serum albumin and its pharmacological importance.

- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.

- Cyprotex | Evotec. (n.d.). Microsomal Stability.

- BioIVT. (n.d.). Metabolic Stability Assay Services.

- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

- National Institutes of Health (NIH). (n.d.). Multiple UDP- Glucuronosyltransferases in Human Liver Microsomes Glucuronidate Both R- and S-7-Hydroxywarfarin into Two Metabolites.

- Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.

- PubMed. (n.d.). Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Multiple UDP- Glucuronosyltransferases in Human Liver Microsomes Glucuronidate Both R- and S-7-Hydroxywarfarin into Two Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. veritastk.co.jp [veritastk.co.jp]

- 8. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. bioivt.com [bioivt.com]

- 14. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamopen.com [benthamopen.com]

7-Hydroxy Coumarin-13C3 safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 7-Hydroxy Coumarin-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Nature of this compound

This compound is a stable isotope-labeled (SIL) analog of the naturally occurring compound 7-Hydroxycoumarin (also known as Umbelliferone). The "-13C3" designation indicates that three carbon atoms in the molecule have been replaced with the heavy isotope of carbon, ¹³C. Unlike radioactive isotopes, stable isotopes do not decay or emit radiation, making them safe to handle from a radiological perspective.[1] In research and drug development, SIL compounds are invaluable tools, primarily used as internal standards in quantitative mass spectrometry-based assays (e.g., LC-MS/MS) for their ability to mimic the analyte of interest with a distinct mass difference, ensuring high accuracy and precision in experimental measurements.

This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound. While the isotopic label does not alter the chemical reactivity or inherent toxicity of the molecule, the high value and critical function of SIL compounds necessitate rigorous handling protocols to protect both the user and the integrity of the material.

Hazard Identification and Risk Assessment

A thorough review of available safety data for the parent compound, 7-Hydroxycoumarin, and its derivatives reveals some inconsistencies. While some Safety Data Sheets (SDS) for 7-Hydroxycoumarin classify it as non-hazardous[2][3], others for structurally similar compounds, such as 7-Hydroxycoumarin-3-carboxylic acid, indicate potential hazards.

Given that specific toxicological data for this compound are not available, a conservative approach is mandated. The compound should be handled as potentially hazardous, assuming the risk profile of the most stringently classified structural analogs.

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

It is crucial to note that no specific occupational exposure limits have been established for this compound. Therefore, exposure should be minimized as a matter of good laboratory practice.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be nearly identical to its unlabeled counterpart. This data is essential for understanding its behavior in experimental settings and for safe handling.

| Property | Value | Source(s) |

| Chemical Name | 7-hydroxychromen-2-one-13C3 | [4] |

| Molecular Formula | ¹³C₃C₆H₆O₃ | [4] |

| Molecular Weight | Approx. 165.12 g/mol | [4] |

| Appearance | White to off-white or light cream crystalline solid/powder | [2][5] |

| Melting Point | 228 - 234 °C | [2][5] |

| Solubility | Soluble in organic solvents and dilute alkali. Water solubility: 1 g/100ml (at 100 °C) | [2] |

| Stability | Stable under normal conditions.[2] Photosensitive; protect from light. |

Core Handling and Storage Protocols

Proper handling and storage are paramount to ensure the chemical purity and isotopic integrity of this compound, while also protecting laboratory personnel.

Storage

Long-term stability is best maintained by controlling environmental factors.[1]

-

Temperature: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.

-

Atmosphere: For maximum stability, especially if the compound will be stored for an extended period, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

-

Light: The compound is light-sensitive. Always store in an amber vial or a light-blocking container.

-

Moisture: this compound may be hygroscopic. Store in a desiccator to prevent moisture absorption.[1]

Weighing and Solution Preparation

This workflow details the essential steps for safely handling the solid compound and preparing a stock solution.

Caption: Workflow for Safe Solution Preparation.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure. The following should be worn at all times when handling this compound.

-

Hand Protection: Wear impervious gloves, such as nitrile gloves. Inspect gloves prior to use and use proper removal technique to avoid skin contact.

-

Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin and Body Protection: A standard laboratory coat should be worn. Ensure it is kept clean and laundered separately from other clothing.[6]

-

Respiratory Protection: If working with large quantities of powder outside of a ventilated enclosure where dust may be generated, a NIOSH/MSHA-approved respirator is required.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[6] If irritation occurs, seek medical advice.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention.

Spill Response

For minor spills of the solid material, follow this procedure.

Caption: Decision Flowchart for Spill Response.

Disposal Considerations

Waste generated from handling this compound must be treated as chemical waste.

-

Solid Waste: Unused material and contaminated items (e.g., weigh boats, gloves, wipes) should be collected in a clearly labeled, sealed container.

-

Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[7]

-

Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubMed. Safe use of radioisotopes. [Link]

-

Moravek. How To Properly Store Your Radiolabeled Compounds. [Link]

-

Cytiva. Safe handling of radiochemicals. [Link]

-

OSTI.GOV. SAFE HANDLING OF RADIOACTIVE ISOTOPES. [Link]

-

LookChem. 7-Hydroxycoumarin 93-35-6. [Link]

-

Cheméo. Chemical Properties of 7-Hydroxycoumarin (CAS 93-35-6). [Link]

-

NIST. 7-Hydroxycoumarin. WebBook. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet for 4-Hydroxycoumarin. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. This compound | C9H6O3 | CID 57369215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectral Properties of 7-Hydroxycoumarin-¹³C₃ for Fluorescence Microscopy

This guide provides a comprehensive technical overview of 7-Hydroxycoumarin-¹³C₃, a stable isotope-labeled fluorophore with significant potential for advanced fluorescence microscopy applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core spectral properties, the theoretical underpinnings of its isotopic labeling, and practical methodologies for its application in cellular imaging.

Introduction: The Versatility of 7-Hydroxycoumarin and the Rationale for ¹³C₃ Labeling

7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring fluorescent compound widely utilized in biological and chemical research.[1] Its derivatives are valued for their strong fluorescence, high quantum yields, and sensitivity to the local environment, making them excellent probes for various applications, including enzyme assays and cellular imaging.[2][][4][5] The core benzopyran-2-one structure of coumarins provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of their spectral properties.[2][4]

The introduction of three ¹³C isotopes into the 7-Hydroxycoumarin structure (7-Hydroxycoumarin-¹³C₃) offers a unique tool for advanced analytical techniques. While ¹³C labeling is most commonly associated with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for metabolic flux analysis and structural elucidation, its impact on the fluorophore's spectral properties is a nuanced consideration for fluorescence microscopy.[1] The primary rationale for employing 7-Hydroxycoumarin-¹³C₃ in fluorescence microscopy is to enable correlative imaging modalities, where the fluorescent signal can be directly linked to mass spectrometry data from the same sample, providing a powerful method for tracking metabolic pathways and identifying labeled molecules within complex biological systems.

Core Spectral Properties of 7-Hydroxycoumarin

The photophysical characteristics of 7-Hydroxycoumarin are well-documented and serve as the foundation for understanding its ¹³C₃-labeled counterpart. These properties are summarized in the table below.

| Property | Value | Source |

| Excitation Maximum (λex) | ~325 - 360 nm | [1][6] |

| Emission Maximum (λem) | ~450 - 480 nm | [1][6][7] |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | ~0.18 - 0.60 (solvent dependent) | [6][8] |

| Stokes Shift | ~100 - 120 nm | [5] |

| Fluorescence Lifetime (τ) | ~4.2 ns | [5] |

The fluorescence of 7-hydroxycoumarin is highly sensitive to its environment, particularly solvent polarity and pH.[9] In aqueous solutions, the fluorescence can be complex due to the equilibrium between the phenol and phenolate forms in the ground state.[10] This environmental sensitivity can be leveraged to probe changes in the cellular microenvironment.[]

The Influence of ¹³C₃ Isotopic Labeling on Spectral Properties: A Theoretical Perspective

The primary influence of replacing ¹²C with the heavier ¹³C isotope is an increase in the reduced mass of the molecule's vibrational modes.[11] According to the Franck-Condon principle, the probability of an electronic transition is governed by the overlap between the vibrational wavefunctions of the ground and excited electronic states. A change in the vibrational energy levels due to isotopic substitution can subtly alter this overlap.

It is important to note that the "heavy atom effect," which typically refers to the enhancement of intersystem crossing and subsequent phosphorescence by heavy atoms like halogens, is not expected to be significant with ¹³C substitution.[9][12] The modest increase in mass from ¹²C to ¹³C is unlikely to substantially alter the spin-orbit coupling required for efficient intersystem crossing.

Therefore, the spectral shifts in absorption and emission for 7-Hydroxycoumarin-¹³C₃ compared to its unlabeled analog are predicted to be minimal and likely within the experimental error of most standard spectrophotometers. The overall shape of the spectra and the quantum yield are also expected to remain largely unchanged. The primary value of the ¹³C₃ label lies not in altering the fluorescence properties but in providing a mass signature for correlative analysis.

Experimental Protocol for Fluorescence Microscopy with 7-Hydroxycoumarin-¹³C₃

This section provides a detailed, step-by-step methodology for utilizing 7-Hydroxycoumarin-¹³C₃ in cellular imaging. This protocol is a generalized framework and may require optimization for specific cell types and experimental goals.

Reagent Preparation

-

Stock Solution: Prepare a 1-10 mM stock solution of 7-Hydroxycoumarin-¹³C₃ in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration (typically in the range of 1-10 µM). It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (generally <0.5%).

Cell Staining Procedure

-

Cell Culture: Plate cells on an appropriate imaging substrate, such as glass-bottom dishes or coverslips, and culture them to the desired confluency (e.g., 60-80%).

-

Labeling: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

-

Add the working solution of 7-Hydroxycoumarin-¹³C₃ to the cells and incubate for a predetermined period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

-

Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[2]

-

Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

Fluorescence Microscopy Imaging

-

Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for blue fluorescence. A standard DAPI filter set (Excitation: ~365 nm, Emission: ~450 nm) is generally appropriate for 7-Hydroxycoumarin.

-

Image Acquisition: Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

-

Control Experiments: It is essential to include appropriate controls, such as unlabeled cells and cells treated with the unlabeled 7-Hydroxycoumarin, to account for autofluorescence and to confirm that the observed signal is specific to the probe.

Caption: Figure 2. A conceptual diagram illustrating the correlative workflow combining fluorescence microscopy and mass spectrometry imaging.

Conclusion

7-Hydroxycoumarin-¹³C₃ represents a sophisticated tool for advanced biological research. While its core fluorescent properties are expected to be nearly identical to its unlabeled counterpart, the addition of the stable isotope label opens up new avenues for correlative imaging and analysis. By providing both a fluorescent signal for spatial localization and a mass tag for molecular identification, this probe offers a unique advantage for researchers seeking to unravel complex biological processes at the cellular and subcellular level. The methodologies and theoretical considerations presented in this guide provide a solid foundation for the successful implementation of 7-Hydroxycoumarin-¹³C₃ in your research endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Cell Imaging with Coumarin-Based Fluorescent Markers. BenchChem.

- BOC Sciences. (n.d.). Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.

- PubMed. (2018). Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. PubMed.

- MDPI. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.

- Thermo Fisher Scientific. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Fluorescence Studies of 7-Hydroxy-4-Methylcoumarin-Chitosan Films. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for 4-(Chloromethyl)-7-hydroxycoumarin as a Fluorescent Label. BenchChem.

- ACS Publications. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.

- PubMed. (2006).

- MDPI. (2023).

- PubMed Central. (2013).

- ResearchGate. (n.d.). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications.

- PubMed Central. (2020).

- Chemical Methodologies. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.

- ResearchGate. (n.d.). Stable Isotope Characterization of the ortho-Oxygenated Phenylpropanoids: Coumarin and Melilotol.

- The Pharma Innovation Journal. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives.

- Wikipedia. (n.d.).

- Evident Scientific. (n.d.). Basic Concepts in Fluorescence. Evident Scientific.

- ResearchGate. (2000). External heavy-atom effect on fluorescence kinetics.

- DASH (Harvard). (2017).

- YouTube. (2022). abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube.

- PubMed. (2017).

- YorkSpace. (n.d.). 12C/13C kinetic isotope effects of the gas-phase reactions of isoprene, methacrolein, and methyl vinyl ketone with OH radicals. YorkSpace.

- PhysChemComm (RSC Publishing). (2000). External heavy-atom effect on fluorescence kinetics. PhysChemComm (RSC Publishing).

- Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. Chemistry LibreTexts.

Sources

- 1. 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Basic Concepts in Fluorescence [evidentscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

Synthesis and Purification of 7-Hydroxycoumarin-¹³C₄: A Guide for Isotopic Labeling

An In-Depth Technical Guide

Introduction: The Significance of Isotopically Labeled Coumarins

7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring fluorescent compound widely utilized as a chemical intermediate, a pH indicator, and a scaffold in drug development.[1] The incorporation of stable isotopes, such as Carbon-13 (¹³C), into the coumarin framework creates a powerful tool for researchers. Isotopically labeled compounds are chemically identical to their unlabeled counterparts but possess a distinct mass signature. This property makes 7-Hydroxycoumarin-¹³C₄ an ideal internal standard for quantitative analysis by mass spectrometry (MS), enabling precise measurement of the unlabeled compound in complex biological or environmental samples.[2] Furthermore, ¹³C labeling provides a non-radioactive method for tracing metabolic pathways and elucidating drug-receptor interactions in drug development programs.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 7-Hydroxycoumarin-¹³C₄. We will delve into the causality behind the chosen synthetic strategy, provide detailed experimental protocols, and outline the analytical techniques required to validate the final product.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The Chosen Pathway: Pechmann Condensation

The synthesis of the 7-hydroxycoumarin scaffold is most effectively achieved through the Pechmann condensation. This classic reaction involves the acid-catalyzed condensation of a phenol with a β-carboxylic acid or ester.[3][4][5] For the synthesis of 7-hydroxycoumarin, the reactants are resorcinol and malic acid.

The core advantages of this strategy are:

-

High Convergence: The two key fragments of the target molecule are coupled in a single, efficient step.

-

Accessibility of Precursors: Resorcinol is a readily available starting material. The isotopically labeled component can be introduced via a labeled C4 building block.

-

Robust and Scalable: The reaction is well-documented and can be performed with standard laboratory equipment.

Isotope Incorporation Strategy

To achieve the desired ¹³C₄ labeling in the lactone ring of the coumarin, we will employ commercially available, fully labeled L-Malic acid (¹³C₄, 99 atom %).[6][7] The four labeled carbons of the malic acid will form the C2, C3, C4, and C4a atoms of the resulting coumarin ring system.

The reaction mechanism, initiated by a strong acid like concentrated sulfuric acid, is believed to involve the in-situ decomposition of malic acid into what behaves as a formylacetic acid equivalent, which then undergoes electrophilic aromatic substitution with the highly activated resorcinol ring, followed by cyclization and dehydration to form the stable benzopyrone ring.[1]

Workflow Visualization

The overall process from starting materials to the final, validated product is outlined below.

Caption: Experimental workflow for the synthesis and purification of 7-Hydroxycoumarin-¹³C₄.

Part 2: Experimental Protocols

Disclaimer: This protocol is a logically derived procedure based on established methods for the Pechmann condensation.[8] It should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Synthesis of 7-Hydroxycoumarin-¹³C₄

This protocol is based on a 0.5 mmol scale. Adjustments can be made for larger or smaller scales.

Table 1: Reagents and Materials

| Reagent / Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |

| Resorcinol | C₆H₆O₂ | 110.11 | 55 mg (0.5 mmol) | Phenolic Substrate |

| L-Malic acid-¹³C₄ (99 atom % ¹³C) | ¹³C₄H₆O₅ | 138.06 | 76 mg (0.55 mmol) | Labeled C4 Source |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~2 mL | Catalyst/Solvent |

| Deionized Water | H₂O | 18.02 | ~50 mL | Quenching/Washing |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | Recrystallization |

| 50 mL Round-bottom flask | - | - | 1 | Reaction Vessel |

| Magnetic stirrer and stir bar | - | - | 1 | Agitation |

| Ice-water bath | - | - | 1 | Temperature Control |

| Vacuum filtration apparatus | - | - | 1 | Product Isolation |

Step-by-Step Procedure:

-

Reagent Setup: Place a 50 mL round-bottom flask containing a magnetic stir bar in an ice-water bath on a magnetic stirrer.

-

Acid Addition: Carefully add 2 mL of concentrated sulfuric acid to the flask and allow it to cool to below 10 °C.

-

Reactant Addition: While stirring the cold acid, add 55 mg (0.5 mmol) of resorcinol. Stir until it dissolves.

-

Labeled Precursor Addition: In small portions, carefully add 76 mg (0.55 mmol) of L-Malic acid-¹³C₄ to the stirred solution. Maintain the temperature below 20 °C during the addition. Causality Note: The reaction is exothermic. Slow, portion-wise addition to the cooled sulfuric acid is crucial to prevent uncontrolled temperature increases which can lead to charring and reduced yields.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 18-24 hours. The solution will typically darken.

-

Quenching and Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing ~50 g of crushed ice with vigorous stirring. A pale yellow or off-white precipitate of the crude product will form. Trustworthiness Note: This step is self-validating. The formation of a precipitate upon quenching indicates that the reaction has produced a water-insoluble product, consistent with the formation of the coumarin.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid in the funnel with two portions of cold deionized water (2 x 10 mL) to remove residual acid.

-

Drying: Allow the crude product to air-dry on the filter paper or dry in a vacuum oven at 50-60 °C to a constant weight.

Purification Protocols

A two-step purification process involving recrystallization followed by column chromatography is recommended to achieve high purity (>98%).

2.2.1 Primary Purification: Recrystallization

-

Transfer the crude, dry solid to a small Erlenmeyer flask.

-

Add a minimal amount of a 70:30 ethanol:water mixture and heat gently with stirring until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

2.2.2 Secondary Purification: Column Chromatography

For applications requiring the highest purity, flash column chromatography is the method of choice.[9][10][11]

Table 2: Column Chromatography Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Dichloromethane (0% -> 10%) |

| Column Loading | Dry load crude sample adsorbed onto a small amount of silica |

| Monitoring | Thin Layer Chromatography (TLC) with UV detection (365 nm) |

Step-by-Step Procedure:

-

Prepare Column: Pack a glass column with silica gel slurry in dichloromethane.

-

Load Sample: Dissolve the recrystallized product in a minimal amount of acetone or ethyl acetate, add ~1-2 g of silica gel, and evaporate the solvent to create a dry powder ("dry load"). Add this to the top of the packed column.

-

Elution: Begin eluting the column with pure dichloromethane. Gradually increase the polarity by adding ethyl acetate. Expertise Note: A gradual gradient is superior to isocratic elution for separating closely related impurities. The target compound is moderately polar and will elute as the solvent polarity increases.

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product (identified by a single spot with the correct Rf value).

-

Final Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the final product, 7-Hydroxycoumarin-¹³C₄, as a white to off-white solid.

Part 3: Characterization and Quality Control

Analytical validation is critical to confirm the identity, purity, and isotopic incorporation of the final product.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of the ¹³C isotopes.

-

Expected Outcome: The unlabeled 7-hydroxycoumarin has a monoisotopic mass of 162.03 g/mol .[12] The synthesized 7-Hydroxycoumarin-¹³C₄ should exhibit a monoisotopic mass of 166.04 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass to within 5 ppm.

-

Purity Assessment: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis should show a single major peak corresponding to the mass of the labeled product, indicating high purity.

-

Fragmentation: The fragmentation pattern under electron ionization (EI-MS) is expected to be similar to the unlabeled compound, with characteristic losses of CO.[13] For the labeled compound, the initial molecular ion will be at m/z 166, and the first loss of a labeled carbonyl group (¹³CO) will result in a fragment ion at m/z 138.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation.

-

¹H NMR: The proton NMR spectrum will be nearly identical to that of unlabeled 7-hydroxycoumarin. However, the signals for protons attached to the labeled carbons (H3 and H4) will appear as complex multiplets due to strong ¹H-¹³C coupling.

-

¹³C NMR: This is the most powerful tool for confirming the labeling pattern.

-

Expected Outcome: Unlike a standard ¹³C NMR spectrum which requires many scans to detect the low natural abundance of ¹³C, the spectrum of the ¹³C₄-labeled product will show four highly intense signals corresponding to the labeled carbons (C2, C3, C4, and C4a). The signals for the unlabeled resorcinol ring carbons will be of significantly lower intensity.

-

¹³C-¹³C Coupling: The key diagnostic feature will be the presence of ¹³C-¹³C coupling constants between the adjacent labeled carbons, which will split the signals into doublets or multiplets. This provides definitive proof of the integrity of the labeled carbon backbone.

-

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Note |

| C2 | ~160.5 | Labeled, intense signal, coupled to C3 and C4a. |

| C3 | ~112.5 | Labeled, intense signal, coupled to C2 and C4. |

| C4 | ~144.0 | Labeled, intense signal, coupled to C3 and C4a. |

| C4a | ~113.0 | Labeled, intense signal, coupled to C2, C4, C5, and C8a. |

| C5 | ~111.5 | Unlabeled, natural abundance intensity. |

| C6 | ~102.5 | Unlabeled, natural abundance intensity. |

| C7 | ~161.0 | Unlabeled, natural abundance intensity. |

| C8 | ~129.5 | Unlabeled, natural abundance intensity. |

| C8a | ~155.5 | Unlabeled, natural abundance intensity. |

| Note: Chemical shifts are based on data for unlabeled 7-hydroxycoumarin and may vary slightly.[14][15] |

Visualization of the Pechmann Condensation Mechanism

Caption: Simplified mechanism of the Pechmann condensation to form 7-Hydroxycoumarin.

References

-

Application of Column Chromatography and Preparative TLC for Isolation and Purification of Coumarins from Peucedanum tauricum Bieb. Fruits. AKJournals.[Link]

-

What are the techniques that can be use to purify coumarins? ResearchGate.[Link]

-

Pechmann Reaction//Mechanism Of Pechmann Reaction. YouTube.[Link]

-

Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate.[Link]

-

7-Hydroxycoumarin Mass Spectrum. NIST WebBook.[Link]

-

7-Hydroxycoumarin. NIST WebBook.[Link]

-

7-Hydroxycoumarin Spectra. SpectraBase.[Link]

- 7-hydroxycoumarin preparation - US3503996A.

-

Pechmann condensation. Wikipedia.[Link]

-

13C Labeled Compounds. Isotope Science / Alfa Chemistry.[Link]

-

7-Hydroxycoumarin - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

-

The Pechmann Reaction. Organic Reactions.[Link]

-

synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.[Link]

-

7-Hydroxycoumarin C9H6O3. LookChem.[Link]

-

Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. YouTube.[Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[Link]

-

7-Hydroxycoumarin. NIST WebBook.[Link]

-

7-Hydroxy Coumarin-13C3. PubChem.[Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. flash-chromatographie.com [flash-chromatographie.com]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. jk-sci.com [jk-sci.com]

- 6. isotope.com [isotope.com]

- 7. L-Malic acid-13C4 Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 7-Hydroxycoumarin [webbook.nist.gov]

- 13. benthamopen.com [benthamopen.com]

- 14. spectrabase.com [spectrabase.com]

- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

A Comprehensive Technical Guide to the Biological Activities of 7-Hydroxycoumarin Derivatives in Pharmaceutical Research

Introduction: The Versatility of the 7-Hydroxycoumarin Scaffold

7-Hydroxycoumarin, also known as umbelliferone, is a naturally occurring benzopyrone found in various plants, particularly those of the Umbelliferae (Apiaceae) family.[1][2][3] Its simple yet versatile chemical structure has made it a privileged scaffold in medicinal chemistry, serving as a foundational building block for the synthesis of a diverse array of derivatives with significant pharmacological potential.[4] These derivatives have garnered considerable attention in pharmaceutical research due to their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][3][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities of 7-hydroxycoumarin derivatives, their underlying mechanisms of action, and robust experimental protocols for their evaluation.

The core principle behind the therapeutic potential of 7-hydroxycoumarin derivatives lies in the adaptability of the coumarin nucleus. The 7-hydroxyl group, along with other positions on the coumarin ring system, can be readily modified to generate analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.[7] This guide will delve into the structure-activity relationships (SAR) that govern these biological effects, offering insights into the rational design of novel therapeutic agents.

Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 7-hydroxycoumarin have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[8][9] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways implicated in cancer development and progression.[10][11]

Mechanisms of Anticancer Action

The anticancer effects of 7-hydroxycoumarin derivatives are often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.

-

Induction of Apoptosis: Many 7-hydroxycoumarin derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This can be mediated through various pathways, including the upregulation of pro-apoptotic proteins like caspases 3 and 9.[11] For instance, certain platinum(IV) complexes incorporating 4-hydroxycoumarin have demonstrated the ability to induce apoptosis in ovarian cancer cells.[11]

-

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Several 7-hydroxycoumarin derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and multiplying.[10] For example, umbelliferone has been found to arrest the cell cycle at the G2/M phase in breast cancer cells.[9]

-

Inhibition of Signaling Pathways: The growth and survival of cancer cells are often dependent on aberrant signaling pathways. 7-hydroxycoumarin derivatives have been shown to modulate these pathways, including the PI3K/Akt/mTOR and MAPK signaling cascades.[8][11] By inhibiting these pathways, these compounds can effectively suppress tumor growth.

Caption: Inhibition of key signaling pathways by 7-hydroxycoumarin derivatives leading to anticancer effects.

Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental experiment to assess the anticancer potential of 7-hydroxycoumarin derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-hydroxycoumarin derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

| Derivative | Cancer Cell Line | IC50 (µM) |

| Umbelliferone | MDA-MB-231 | 15.56[9] |

| Umbelliferone | MCF-7 | 10.31[9] |

| 4-Methylumbelliferone | T-47D | Dose-dependent inhibition[9] |

| 4-Methylumbelliferone | MDA-MB-231 | Dose-dependent inhibition[9] |

Part 2: Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[12] 7-Hydroxycoumarin and its derivatives have demonstrated significant antioxidant properties, primarily due to their ability to scavenge free radicals and chelate metal ions.[7][13]

Mechanisms of Antioxidant Action

The antioxidant capacity of 7-hydroxycoumarin derivatives is largely attributed to the presence of the hydroxyl group on the benzene ring, which can donate a hydrogen atom to free radicals, thereby neutralizing them.[14] The substitution pattern on the coumarin scaffold can significantly influence the antioxidant activity.

-

Free Radical Scavenging: The primary mechanism of antioxidant action for many 7-hydroxycoumarin derivatives is their ability to directly scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical and hydroxyl radicals.[15][16]

-

Metal Chelation: Some derivatives can chelate transition metal ions like iron and copper, which can catalyze the formation of ROS through Fenton-like reactions.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a widely used and relatively simple method for evaluating the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the 7-hydroxycoumarin derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard. Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration.

Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to the pathogenesis of numerous diseases.[17] 7-Hydroxycoumarin derivatives have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[2][6][18]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to their ability to suppress key inflammatory pathways.

-

Inhibition of Pro-inflammatory Cytokines: Certain derivatives can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6]

-

Modulation of Signaling Pathways: The NF-κB and MAPK signaling pathways are central regulators of inflammation. Some 7-hydroxycoumarin derivatives can inhibit these pathways, leading to a reduction in the expression of inflammatory genes.[6][8]

-

Enzyme Inhibition: Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Some coumarin derivatives have been shown to inhibit COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[19]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activit… [ouci.dntb.gov.ua]

- 6. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aneeva.co.in [aneeva.co.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships [mdpi.com]

- 10. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 17. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Light: An In-depth Guide to the Fluorescence Mechanism of 7-Hydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Versatile Fluorophore

7-Hydroxycoumarin and its derivatives are mainstays in the world of fluorescence due to their significant and unique photophysical properties.[1] Their utility spans a wide array of applications, from fluorescent probes in medical diagnostics to components in organic light-emitting diodes.[1][2] The sensitivity of their fluorescence to the local environment, including polarity and viscosity, makes them exceptional tools for probing heterogeneous systems.[3] This guide will focus on the fundamental principles that give rise to the fascinating and often complex fluorescence behavior of the parent molecule, 7-hydroxycoumarin. A key characteristic is its strong fluorescence emission around 450 nm when excited near 325 nm, which is leveraged for tracing biomolecules and detecting enzyme activity.[4]

The Core Mechanism: Excited-State Proton Transfer (ESPT)